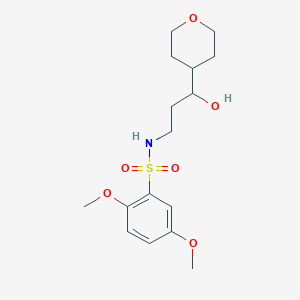
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies to identify high-affinity inhibitors of kynurenine 3-hydroxylase . Similarly, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, showcasing the versatility of benzenesulfonamide scaffolds in generating compounds with potential anti-tumor activities . These studies highlight the importance of the benzenesulfonamide group in medicinal chemistry and its role in the synthesis of compounds with significant biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives plays a crucial role in their biological activity. For example, the molecular modeling and docking studies of benzenesulfonamide complexes with various metals revealed that the ligand behaves as a tri-dentate ligand, coordinating through carbonyl oxygen, azomethine nitrogen, and phenolic oxygen atoms . The geometry of these metal complexes was optimized using molecular modeling, which is essential for understanding the interaction between the ligand and the metal ions. This structural information is vital for the design of new compounds with desired biological properties.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by their molecular structure. The presence of substituents on the benzenesulfonamide ring can significantly affect the compound's reactivity and interaction with biological targets. For instance, the introduction of fluorine atoms in 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides resulted in compounds with higher binding potency towards carbonic anhydrase isozymes compared to non-fluorinated compounds . This suggests that the chemical modifications on the benzenesulfonamide scaffold can be strategically used to enhance the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as water solubility, are critical for their pharmacological profile. The poor water solubility of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide necessitated its delivery in a formulation, indicating the need for further chemical modifications to improve its pharmacological properties . The structure-activity relationship studies of its analogs revealed that certain structural motifs are crucial for the compound's activity, providing insights into how to modify the chemical structure to enhance solubility and other pharmacokinetic parameters.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has focused on the synthesis of complex organic compounds, including those with tetrahydro-2H-pyran-4-yl and dimethoxybenzenesulfonamide groups. For example, studies have developed efficient strategies for the synthesis of tetrahydro-2H-pyrano[3,4-c]quinolines through a tandem hydroarylation/Prins cyclization process, which is notable for its high selectivity and good yields (Reddy et al., 2016). Similarly, the InCl3-catalyzed Prins bicyclization has been used for synthesizing spirotetrahydropyran derivatives, demonstrating the versatility of these synthetic methods in creating complex molecular architectures (Reddy, Jalal, & Singarapu, 2014).
Potential Applications in Medicinal Chemistry
Research into sulfonamide compounds, which share a functional group with the compound of interest, has shown significant potential in medicinal chemistry. These studies have revealed the synthesis of new benzenesulfonamide derivatives with varied bioactivities, including anticancer, anti-inflammatory, and analgesic properties. For instance, the synthesis and bioactivity studies on new benzenesulfonamides have identified compounds with interesting cytotoxic activities and strong inhibition of carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Gul et al., 2016). Another study demonstrated the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides, which showed anti-hyperalgesic and anti-edematogenic effects in a pathological pain model in mice, comparable to Celecoxib, highlighting their potential as novel therapeutic agents (Lobo et al., 2015).
Eigenschaften
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S/c1-21-13-3-4-15(22-2)16(11-13)24(19,20)17-8-5-14(18)12-6-9-23-10-7-12/h3-4,11-12,14,17-18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYUOIXKJQLIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

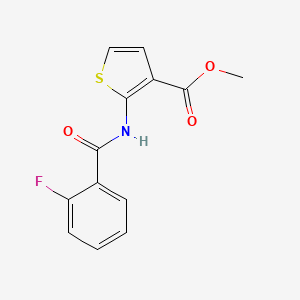
![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)


![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)
![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)
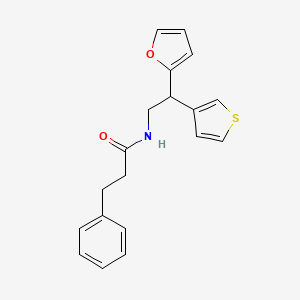
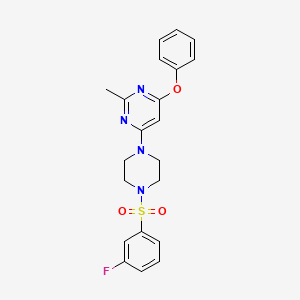

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)
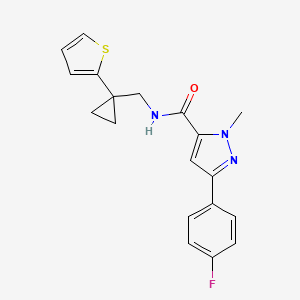

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)
![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)